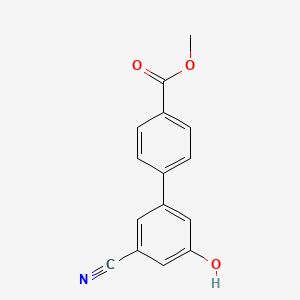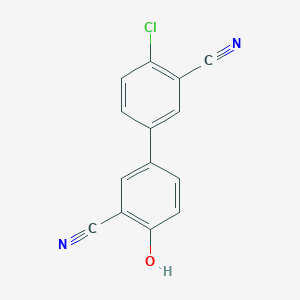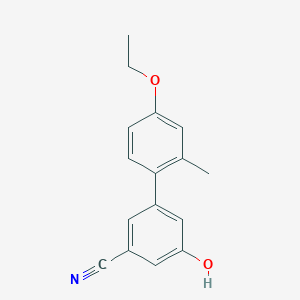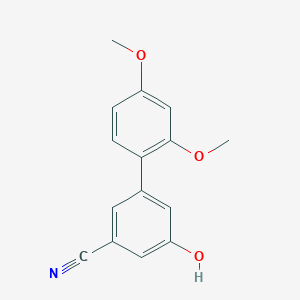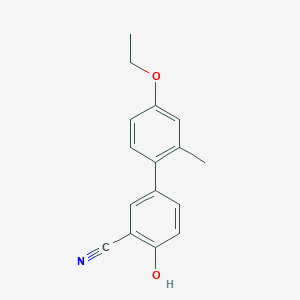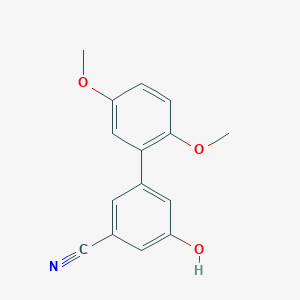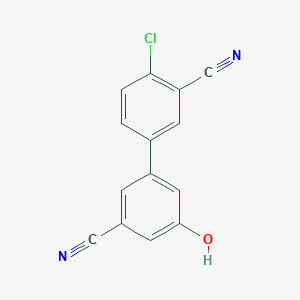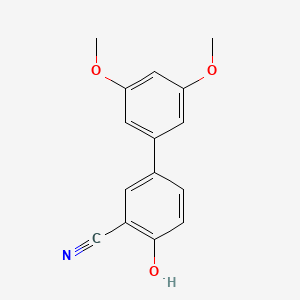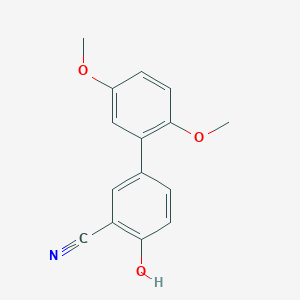
2-Cyano-4-(2,5-dimethoxyphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-(2,5-dimethoxyphenyl)phenol is a chemical compound known for its unique structure and properties. It is structurally related to phenethylamines and has been studied for its potential effects on serotonin receptors, particularly the 5-HT2A receptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.
化学反応の分析
Types of Reactions
2-Cyano-4-(2,5-dimethoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its effects on serotonin receptors, particularly the 5-HT2A receptor.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of neurological and psychiatric disorders.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction can modulate neurotransmitter release and influence various physiological and psychological processes. The compound’s selectivity for the 5-HT2A receptor makes it a valuable tool for studying the role of this receptor in the brain.
類似化合物との比較
2-Cyano-4-(2,5-dimethoxyphenyl)phenol is structurally similar to other phenethylamine derivatives, such as:
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its hallucinogenic effects and high affinity for the 5-HT2A receptor.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another hallucinogenic compound with similar receptor affinity.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent psychoactive effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and selectivity for the 5-HT2A receptor .
特性
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-12-4-6-15(19-2)13(8-12)10-3-5-14(17)11(7-10)9-16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGAQLYDRIOQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684857 |
Source


|
| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-58-9 |
Source


|
| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B6376517.png)
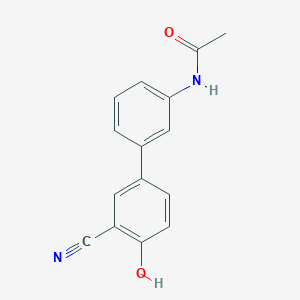
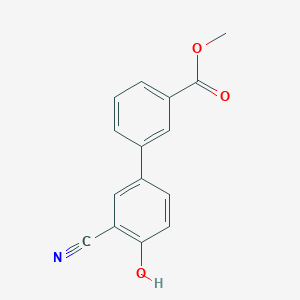
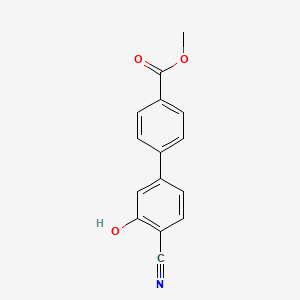

![3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B6376553.png)
